

In-Depth Technical Guide to SJF-8240 PROTAC: Structure, Mechanism, and Application

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Compound of Interest

Compound Name: SJF-8240

Cat. No.: B12383187

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **SJF-8240**, a Proteolysis Targeting Chimera (PROTAC), detailing its chemical structure, mechanism of action, and the experimental protocols for its characterization. **SJF-8240** is a potent and selective degrader of the c-Met receptor tyrosine kinase, a key target in cancer therapy.

Core Concepts of SJF-8240

SJF-8240 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate the c-Met protein. It is composed of three key components:

- A c-Met binding moiety: This part of the molecule is derived from foretinib, a known inhibitor of the c-Met kinase.[1]
- A von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand: This component recruits the VHL E3 ligase, a key enzyme in the protein degradation pathway.[2]
- A chemical linker: This flexible chain connects the c-Met binder and the VHL ligand, enabling the formation of a ternary complex between c-Met and the VHL E3 ligase.

The formation of this ternary complex is the crucial step in the mechanism of action of **SJF-8240**. Once the complex is formed, the VHL E3 ligase polyubiquitinates c-Met, marking it for

degradation by the 26S proteasome. This targeted degradation of c-Met leads to the inhibition of its downstream signaling pathways, which are critical for cancer cell proliferation, survival, and metastasis.

Chemical Structure and Properties

The chemical structure of **SJF-8240** is presented below.

Chemical Formula: $C_{58}H_{65}F_2N_7O_{11}S$ [\[2\]](#)

Molecular Weight: 1106.24 g/mol [\[3\]](#)

IUPAC Name: N-(3-Fluoro-4-((7-(3-(3-(3-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-3-oxopropoxy)propoxy)propoxy)-6-methoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide [\[2\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **SJF-8240**.

Cell Line	Assay Type	Endpoint	Value	Reference(s)
GTL16	Cell Proliferation	IC ₅₀	66.7 nM	[2] [3]
MDA-MB-231	p38α Degradation (4 hrs)	IC ₅₀	50 nM	[3]

Table 1: In Vitro Efficacy of **SJF-8240**.

Cell Line	Treatment Time	Outcome	Reference(s)
In Vitro	6 hours	Degrades c-MET	[2]
Hs746T	Not Specified	Degrades exon-14-deleted c-MET	[2]
MDA-MB-231	24 hours	Dose-dependent decrease in c-Met levels	[1]
A549	24 hours	Maximal c-MET reduction at 100 nM-1 μ M	[4]
Hs746T	24 hours	Dose-dependent c-MET degradation	[4][5]

Table 2: c-MET Degradation Activity of **SJF-8240**.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **SJF-8240**.

c-MET Degradation Assay via Western Blotting

This protocol describes the assessment of c-MET protein degradation in cancer cell lines following treatment with **SJF-8240**.

1. Cell Culture and Treatment:

- Culture human cancer cell lines (e.g., MDA-MB-231, A549, Hs746T) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of **SJF-8240** (e.g., 1 nM to 10 μ M) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis:

- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification:

- Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for c-MET (e.g., from Cell Signaling Technology or R&D Systems, Catalog #AF276 or #MAB5694) overnight at 4°C.[2]
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
- Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of **SJF-8240** on the proliferation of cancer cells, such as the GTL16 gastric carcinoma cell line.

1. Cell Seeding:

- Seed GTL16 cells in a 96-well plate at a predetermined optimal density.
- Allow the cells to attach and grow overnight.

2. Compound Treatment:

- Treat the cells with a serial dilution of **SJF-8240** (e.g., from 0.1 nM to 10 μ M) or vehicle control (DMSO).
- Incubate the cells for a period of 72 hours.

3. MTT Addition and Incubation:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Measurement:

- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the cell viability against the logarithm of the **SJF-8240** concentration and fitting the data to a dose-response curve.

Analysis of AKT Phosphorylation

This protocol outlines the procedure to assess the effect of **SJF-8240** on the downstream c-MET signaling pathway by measuring the phosphorylation of AKT.

1. Cell Treatment and Lysis:

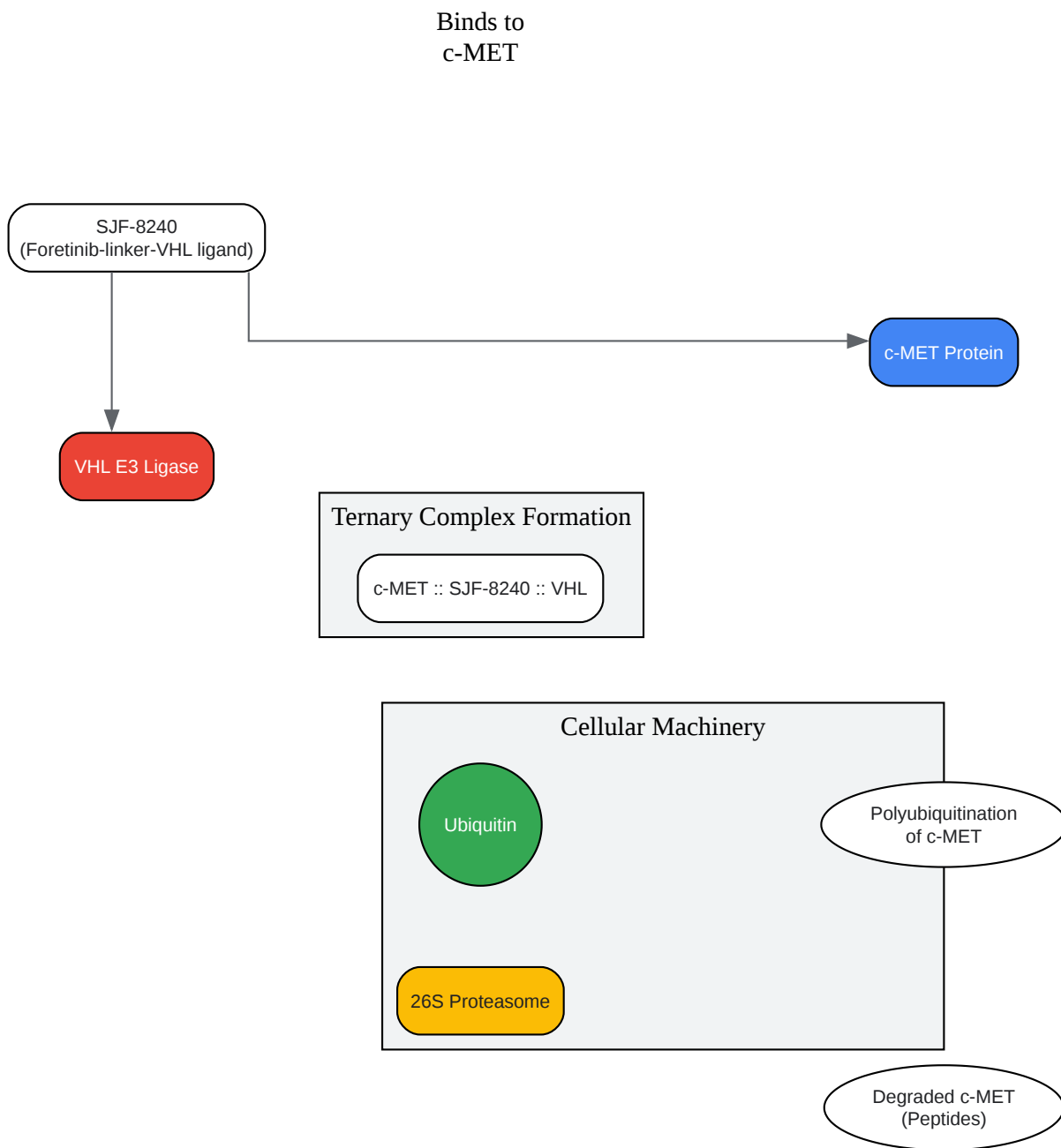
- Follow the same procedure for cell culture, treatment, and lysis as described in the c-MET degradation assay protocol. It is crucial to use phosphatase inhibitors in the lysis buffer.

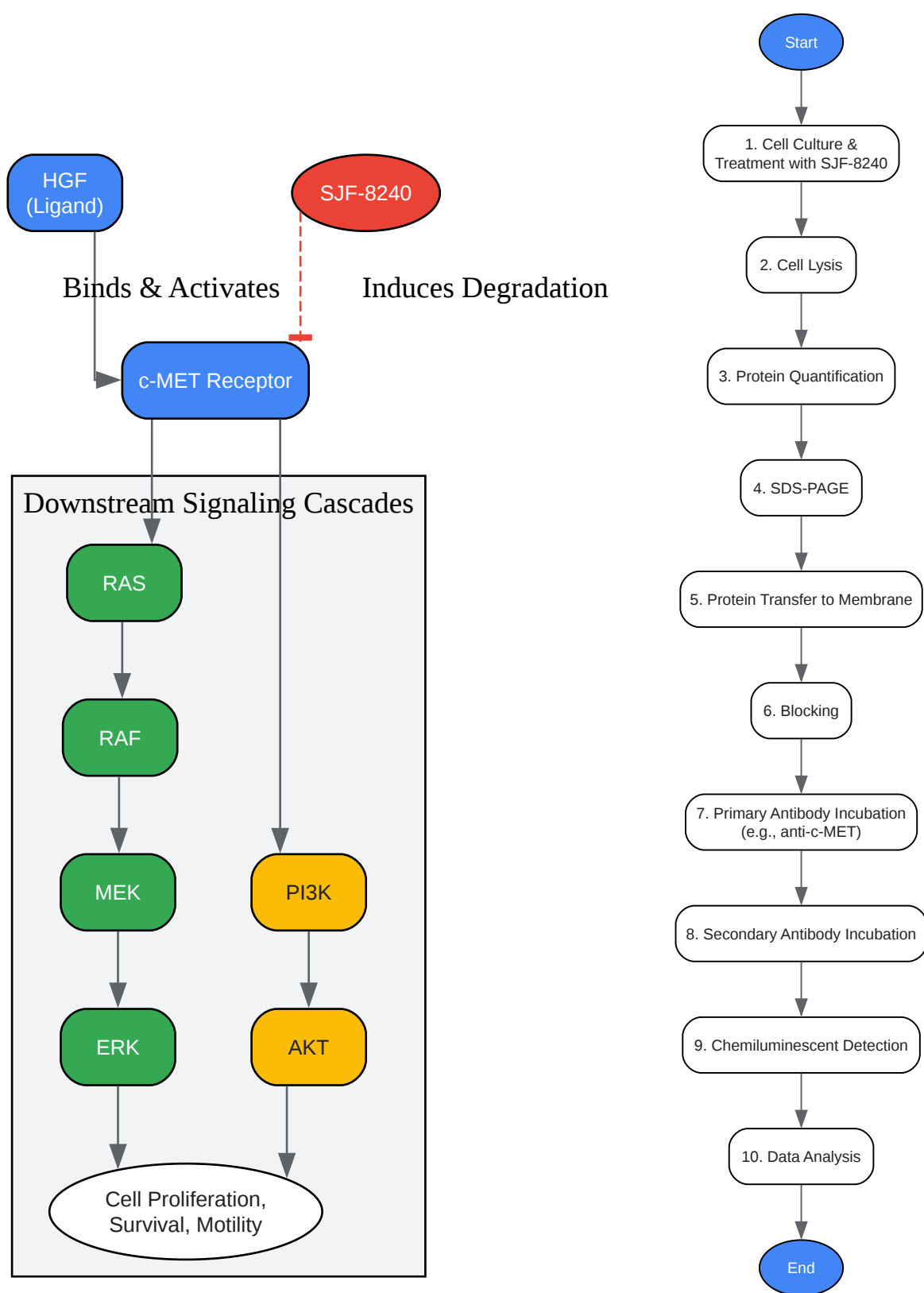
2. Western Blotting:

- Perform SDS-PAGE and protein transfer as previously described.
- Block the membrane with 5% BSA in TBST.
- Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT) at Ser473 (e.g., from Cell Signaling Technology) overnight at 4°C.[\[6\]](#)
- Following visualization of p-AKT, the membrane can be stripped and re-probed with an antibody for total AKT to assess the overall levels of the protein.
- Normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT activation.

Visualizations

Mechanism of Action of SJF-8240 PROTAC





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